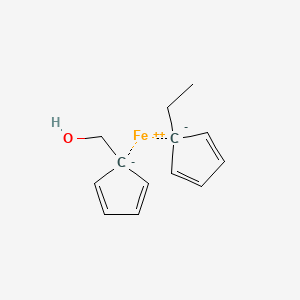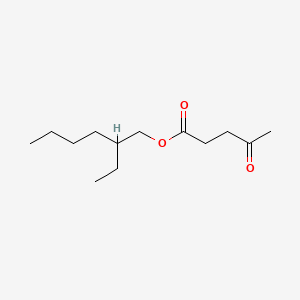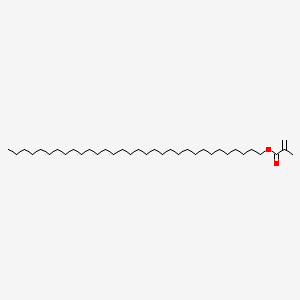
N-(3-((3-Aminopropyl)amino)propyl)stearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3-Aminopropyl)amino)propyl)stearamide is a chemical compound with the molecular formula C24H51N3O. . This compound is characterized by its long carbon chain and the presence of both primary and secondary amine groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)amino)propyl)stearamide typically involves the reaction of stearic acid with 3,3’-iminodipropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Stearic Acid Activation: Stearic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amine Addition: The activated stearic acid is then reacted with 3,3’-iminodipropylamine under mild heating to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((3-Aminopropyl)amino)propyl)stearamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
N-(3-((3-Aminopropyl)amino)propyl)stearamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound can be used in the modification of biomolecules and the study of amine-functionalized surfaces.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide involves its interaction with various molecular targets and pathways. The primary amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the long carbon chain can interact with lipid membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
N-(3-((3-Aminopropyl)amino)propyl)stearamide can be compared with other similar compounds such as:
N-(3-Aminopropyl)stearamide: Lacks the secondary amine group, making it less versatile in chemical reactions.
N-(3-((3-Aminopropyl)amino)propyl)palmitamide: Has a shorter carbon chain, which may affect its physical properties and applications.
N-(3-((3-Aminopropyl)amino)propyl)oleamide: Contains a double bond in the carbon chain, influencing its reactivity and interactions
This compound stands out due to its unique combination of primary and secondary amine groups, as well as its long carbon chain, which provides a balance of reactivity and hydrophobicity.
Propriétés
Numéro CAS |
42195-41-5 |
|---|---|
Formule moléculaire |
C24H51N3O |
Poids moléculaire |
397.7 g/mol |
Nom IUPAC |
N-[3-(3-aminopropylamino)propyl]octadecanamide |
InChI |
InChI=1S/C24H51N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25/h26H,2-23,25H2,1H3,(H,27,28) |
Clé InChI |
BRJUKRUKZLOPBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















